molecular formula C17H19NO B5479204 N-benzyl-N-ethyl-2-methylbenzamide

N-benzyl-N-ethyl-2-methylbenzamide

Cat. No.: B5479204
M. Wt: 253.34 g/mol
InChI Key: YDZKXFVWJQBRDV-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C17H19NO It is a derivative of benzamide, characterized by the presence of benzyl, ethyl, and methyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with benzylamine and ethylamine. The process can be catalyzed by various agents, including copper-based metal-organic frameworks, which promote oxidative coupling reactions. The reaction conditions often require elevated temperatures and the presence of coupling reagents to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as copper nanoparticles, can enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-methylbenzoic acid or benzyl ketone derivatives.

    Reduction: Formation of N-benzyl-N-ethyl-2-methylamine.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-benzyl-N-ethyl-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzyl and ethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • N-methylbenzamide
  • N-ethylbenzamide
  • N-benzylbenzamide

Comparison: N-benzyl-N-ethyl-2-methylbenzamide is unique due to the presence of both benzyl and ethyl groups, which provide distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-18(13-15-10-5-4-6-11-15)17(19)16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZKXFVWJQBRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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